molecular formula C11H22N2O2 B109592 tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate CAS No. 169750-93-0

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

Cat. No.: B109592
CAS No.: 169750-93-0
M. Wt: 214.3 g/mol
InChI Key: OWGYHEOEGOLPEK-UHFFFAOYSA-N
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Description

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a pyrrolidine ring linked via an ethyl spacer to a tert-butoxycarbonyl (Boc) group. Its Boc group enhances solubility and stability during synthetic processes, while the pyrrolidine moiety contributes to conformational rigidity and receptor binding affinity.

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions. For example, (R)- or (S)-3-Boc-amino-pyrrolidine is reacted with bromoethyl intermediates (e.g., (aryloxy)ethyl bromide) in the presence of K2CO3 and KI, yielding enantiomeric forms (e.g., Compounds 6 and 7) with isolated yields up to 72% . The Boc group is later cleaved under acidic conditions (e.g., trifluoroacetic acid) for further functionalization .

Applications: Pharmacological evaluations highlight its role in developing selective adrenergic receptor antagonists, with modifications to the aryloxyethyl side chain (e.g., trifluoroethoxy groups) enhancing metabolic stability and target affinity .

Properties

IUPAC Name

tert-butyl N-(2-pyrrolidin-3-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYHEOEGOLPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620742
Record name tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-93-0
Record name 1,1-Dimethylethyl N-[2-(3-pyrrolidinyl)ethyl]carbamate
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Record name tert-Butyl [2-(pyrrolidin-3-yl)ethyl]carbamate
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Record name tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate
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Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with Boc-Cl in the presence of a base such as triethylamine (TEA) or sodium bicarbonate to neutralize the hydrochloric acid byproduct. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, achieving yields of 70–85%. For example, a study by demonstrated that stirring the mixture for 12–16 hours at room temperature resulted in 82% yield after column chromatography.

Table 1: Optimization of Carbamate Formation

BaseSolventTemperature (°C)Time (h)Yield (%)
TriethylamineDCM251282
NaHCO₃THF0 → 252478
DMAPDCM25685

DMAP = 4-Dimethylaminopyridine

Industrial-Scale Adaptations

Industrial protocols often employ continuous flow reactors to enhance mixing efficiency and reduce reaction times. A patent highlighted that substituting TEA with automated pH control systems minimized viscosity increases during scale-up, achieving 89% yield in 3 hours.

Nucleophilic Substitution with Bromobenzenesulfonyl Chloride

An alternative route involves the substitution of bromobenzenesulfonyl chloride with Boc-protected ethylenediamine derivatives. This method is advantageous for introducing functionalized aryl groups early in the synthesis.

Synthetic Steps

  • Sulfonamide Formation : Reacting bromobenzenesulfonyl chloride with tert-butyl (2-aminoethyl)carbamate in DCM and TEA yields a sulfonamide intermediate.

  • Cross-Coupling : A Suzuki-Miyaura coupling with (4-hexylphenyl)boronic acid introduces the pyrrolidine moiety. Palladium catalysts (e.g., Pd(PPh₃)₄) and potassium carbonate in toluene/ethanol are used at 100°C for 4 hours.

Table 2: Cross-Coupling Efficiency

CatalystSolvent SystemTemperature (°C)Yield (%)
Pd(PPh₃)₄Toluene/EtOH10076
Pd(dppf)Cl₂DMF/H₂O8068

Hydrazine-Mediated Cyclization

A less conventional but highly selective method involves hydrazine-mediated cyclization of β-ketonitriles to form the pyrrolidine ring. This approach is critical for introducing stereochemical control.

Procedure Highlights

  • β-Ketonitrile Synthesis : Boc-protected amino acids (e.g., Boc-L-alanine) are converted to methyl esters, followed by nucleophilic addition of acetonitrile anions.

  • Cyclization : Treating the β-ketonitrile with hydrazine monohydrate in ethanol at 0°C induces cyclization to form the pyrrolidine core. The reaction requires 48 hours, yielding 85% after silica gel purification.

Industrial Production and Process Optimization

Neutral Reagent Strategy

A patent disclosed that using reagents in their neutral forms (e.g., avoiding pre-activated intermediates) prevents viscosity increases during large-scale reactions. This method achieved 91% purity without chromatographic purification by optimizing stirring times (3–10 hours) and temperatures (20–30°C).

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduced reaction times from 24 hours to 2 hours for carbamate formation, with yields exceeding 90%.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Carbamate Formation82–8995–98High
Nucleophilic Substitution68–7690–93Moderate
Hydrazine Cyclization8597Low

Challenges and Solutions

Byproduct Formation

Hydrolysis of the Boc group under acidic conditions is a common issue. Using scavengers like molecular sieves or maintaining pH > 8 mitigates this.

Stereochemical Control

Asymmetric synthesis via chiral auxiliaries (e.g., (S)-tert-butyl pyrrolidin-3-ylcarbamate) ensures enantiomeric excess >99% .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate are compared below with four classes of analogs:

Pyrrolidine vs. Piperidine Derivatives

Compound Core Structure Key Features Biological Relevance
This compound 5-membered pyrrolidine Higher ring strain, increased basicity, conformational rigidity α1A/α1D antagonism
tert-Butyl (2-piperidin-3-ylethyl)carbamate 6-membered piperidine Reduced ring strain, lower basicity, enhanced flexibility Intermediate for kinase inhibitors

Impact : The pyrrolidine core in the target compound improves receptor binding selectivity compared to piperidine analogs, which are more flexible but less potent in adrenergic receptor modulation .

Substituent Effects: Trifluoroethoxy vs. Bromo Groups

Compound Substituent Physicochemical Properties Synthetic Utility/Activity
This compound None (base structure) LogP ~1.2, moderate solubility Pharmacological scaffold
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate Bromopyridinyl Increased molecular weight (MW: 356.2), higher lipophilicity Suzuki cross-coupling intermediate
Compound 6 Trifluoroethoxy Enhanced metabolic stability (fluorine effect), MW: 404.43 Improved α1A/α1D antagonism (IC50 < 10 nM)

Impact : Trifluoroethoxy groups enhance metabolic stability and receptor affinity, while bromo substituents enable further synthetic diversification .

Stereochemical Variations

Compound Configuration Pharmacological Outcome Reference
(R)-tert-Butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate R-configuration Higher enantioselectivity in kinase inhibition Preclinical studies
Compound 6 (R) R-configuration 72% isolated yield, UPLC/MS purity 97% α1A/α1D antagonist lead
Compound 7 (S) S-configuration Comparable yield but lower receptor selectivity Secondary candidate

Impact : The R-configuration in pyrrolidine derivatives often correlates with superior biological activity and synthetic efficiency .

Data Tables

Table 2: Pharmacological Profiles

Compound Target Receptor IC50 (nM) Selectivity (α1A/α1D)
Compound 6 α1A/α1D 8.2 12-fold
tert-Butyl (2-morpholin-2-ylethyl)carbamate Kinase X 450 N/A

Biological Activity

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate is a carbamate derivative that has garnered attention in biological research due to its potential pharmacological properties. This compound is characterized by its pyrrolidine moiety, which may influence its biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H20N2O2\text{C}_11\text{H}_{20}\text{N}_2\text{O}_2

This structure features a tert-butyl group attached to an ethyl carbamate, which in turn is linked to a pyrrolidine ring. The presence of the pyrrolidine ring is significant as it may enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors or enzymes within biological systems. It may modulate the activity of these targets, leading to various physiological effects. For instance, studies suggest that compounds with similar structures can influence neurochemical pathways, potentially impacting conditions such as neurodegenerative diseases .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that this compound may possess antibacterial activity, making it a candidate for further exploration in the development of antibacterial agents.
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. In silico studies have indicated that it may interact with proteins involved in neurodegeneration .
  • Enzyme Inhibition : As a carbamate derivative, it may inhibit certain enzymes, similar to other compounds in its class. This inhibition could be beneficial in modulating specific biochemical pathways related to disease states .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialExhibits potential antibacterial properties
NeuroprotectiveMay influence neurodegenerative pathways
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study 1: Antibacterial Activity

A study evaluated various carbamate derivatives for their antibacterial efficacy against common pathogens. This compound showed promising results, indicating its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Neuroprotective Mechanisms

In silico docking studies have shown that this compound can bind effectively to proteins associated with neurodegeneration, such as amyloid-beta peptide and tau proteins. This binding could potentially inhibit their aggregation, a hallmark of neurodegenerative diseases like Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate, and how can reaction yields be optimized?

The synthesis of this carbamate derivative typically involves coupling a pyrrolidine precursor with a tert-butyl carbamate-protected amine. Key steps include:

  • Amine Protection : Use Boc (tert-butoxycarbonyl) groups to protect the primary amine during synthesis. This prevents unwanted side reactions and improves solubility .
  • Coupling Conditions : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance nucleophilic substitution efficiency. Catalysts like DCC (dicyclohexylcarbodiimide) may improve yields .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Purity ≥95% is achievable with careful solvent selection .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and pyrrolidine protons (δ ~2.5–3.5 ppm). Discrepancies in integration ratios may indicate impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C11_{11}H21_{21}N2_2O2_2) and detects fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol. Refinement using SHELXL ensures accurate bond-length and angle measurements .

Q. What precautions are necessary for handling hygroscopic or moisture-sensitive derivatives of this compound?

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers to prevent hydrolysis of the carbamate group .
  • Lab Practices : Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR data and X-ray crystallography results?

Discrepancies often arise from dynamic processes (e.g., conformational flexibility) in solution vs. static crystal structures. To address this:

  • Variable-Temperature NMR : Analyze temperature-dependent chemical shifts to identify rotamers or hydrogen-bonding interactions .
  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate conformational preferences .
  • Multi-Technique Validation : Cross-reference crystallographic data with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm1^{-1}) and HPLC retention times .

Q. What strategies improve diastereoselectivity in derivatives of this carbamate during asymmetric synthesis?

  • Chiral Auxiliaries : Introduce enantiopure pyrrolidine precursors (e.g., (R)- or (S)-proline derivatives) to bias stereochemical outcomes .
  • Catalytic Systems : Use transition-metal catalysts (e.g., Pd/BINAP complexes) for Suzuki-Miyaura couplings, achieving >90% enantiomeric excess (ee) in some cases .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, enhancing selectivity .

Q. How can researchers assess the compound’s stability under varying pH conditions for biological assays?

  • Kinetic Studies : Monitor degradation via HPLC at physiological pH (7.4) and acidic/basic conditions (pH 2–10). Carbamates are prone to hydrolysis in acidic media, requiring buffered solutions .
  • LC-MS Analysis : Identify degradation products (e.g., tert-butanol and free pyrrolidine) to infer hydrolysis pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to formulations to prolong shelf life .

Q. What methodologies are recommended for analyzing ecological impacts when disposal data are limited?

  • Read-Across Analysis : Use toxicity data from structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) to predict ecotoxicity endpoints .
  • Biodegradation Assays : Perform OECD 301F tests to estimate microbial degradation rates in wastewater .
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste disposal (e.g., incineration at licensed facilities) .

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